Cas no 1805087-66-4 (2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridine)

2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridine
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- インチ: 1S/C9H7BrF2N2O/c1-15-7-4-14-6(2-10)8(9(11)12)5(7)3-13/h4,9H,2H2,1H3
- InChIKey: JHCZGRCRYJEHJT-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)F)=C(C#N)C(=CN=1)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- トポロジー分子極性表面積: 45.9
- XLogP3: 1.8
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041529-1g |
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridine |
1805087-66-4 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridine 関連文献
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2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridineに関する追加情報
2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridine: A Novel Pyridine Derivative with Diverse Functional Group Interactions
Among the emerging heterocyclic compounds gaining attention in medicinal chemistry, the pyridine-based scaffold represented by 2-(Bromomethyl)-4-cyano-3-(difluoromethyl)-5-methoxypyridine (CAS 1805087-66-4) stands out due to its unique combination of functional groups. This compound integrates a bromomethyl substituent, a cyano group, a difluoromethyl moiety, and a methoxy substituent into a single pyridine ring, creating an intriguing molecular architecture with tunable reactivity and biological activity. Recent studies published in journals like Journal of Medicinal Chemistry (2023) highlight its potential as a versatile building block for drug discovery programs targeting oncology and neurodegenerative diseases.
The strategic placement of these substituents creates distinct electronic effects and steric hindrance patterns. The electron-withdrawing cyano group at position 4 generates strong conjugative effects, while the electron-donating methoxy group at position 5 introduces steric bulk that modulates molecular interactions. This combination was recently leveraged by researchers at MIT (Nature Communications, 2023) to develop novel kinase inhibitors showing 98% inhibition of Aurora kinase A at nanomolar concentrations. The difluoromethyl group at position 3 provides unique metabolic stability through fluorine's ability to resist enzymatic degradation, as demonstrated in metabolic studies using HepG2 cell models.
Synthetic chemists have developed efficient routes to this compound using palladium-catalyzed cross-coupling strategies. A notable method described in the Journal of Organic Chemistry (2023) involves sequential Suzuki-Miyaura coupling followed by nucleophilic displacement reactions, achieving >95% purity with solvent recycling systems. This approach aligns with current trends toward sustainable synthesis practices, reducing solvent usage by 40% compared to traditional methods while maintaining scalability for preclinical trials.
In pharmacological evaluations, this compound exhibits dual mechanisms of action in preclinical models. At low micromolar concentrations (<1 μM), it demonstrates selective inhibition of histone deacetylase 6 (HDAC6), a validated target for neuroprotection in Alzheimer's disease models (ACS Chemical Neuroscience, 2023). Simultaneously, its bromomethyl functionality enables covalent binding to cysteine residues on BCL-2 proteins, showing synergistic apoptotic effects in leukemia cell lines when combined with venetoclax – a finding corroborated through X-ray crystallography studies published in Cell Chemical Biology (June 2023).
The compound's structural versatility has also been explored in non-biological applications. Its π-conjugated system makes it an attractive candidate for organic electronics research, with recent work from KAIST demonstrating photovoltaic efficiencies exceeding 11% when incorporated into polymer solar cell blends (Advanced Materials, 2023). The difluoromethyl substituent contributes critical planarity to the molecule's conjugated backbone while maintaining solubility in common processing solvents.
In toxicological assessments conducted under OECD guidelines, the compound showed favorable safety profiles across multiple endpoints. Acute oral LD₅₀ values exceeded 5 g/kg in rodent models, while Ames tests and micronucleus assays confirmed no mutagenic potential up to 1 mM concentrations. These results align with computational predictions using ADMETlab v3.0 that indicated low P-glycoprotein inhibition potential and minimal hERG channel interaction risks.
Ongoing research focuses on optimizing this scaffold through bioisosteric replacements and prodrug strategies. A collaborative effort between Genentech and Stanford University is investigating N-methoxyamide derivatives that enhance blood-brain barrier penetration while maintaining HDAC6 selectivity – an advancement highlighted during the recent Society for Neuroscience conference poster session (November 2023). Meanwhile, combinatorial libraries incorporating variable substituents at the bromomethyl position are being screened against SARS-CoV-2 protease variants using AlphaFold-derived docking protocols.
This multifunctional pyridine derivative exemplifies how strategic functional group placement can unlock diverse applications across drug discovery domains. Its unique combination of reactivity centers and physicochemical properties positions it as an important tool compound for both academic researchers exploring structure-activity relationships and industrial developers seeking innovative chemical entities for advanced therapeutic platforms.
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